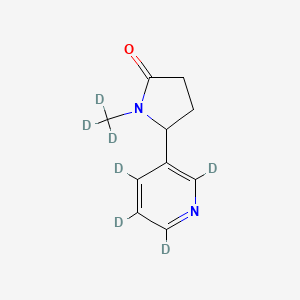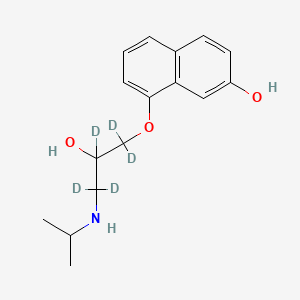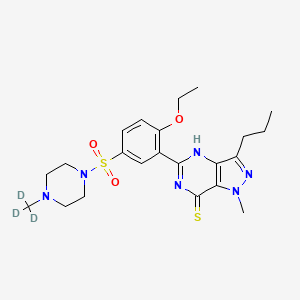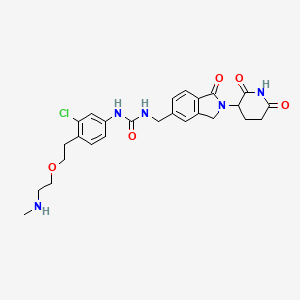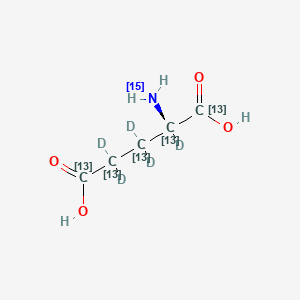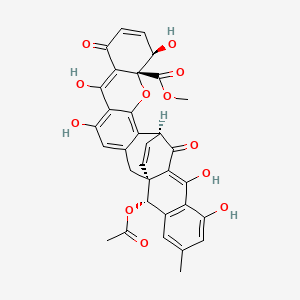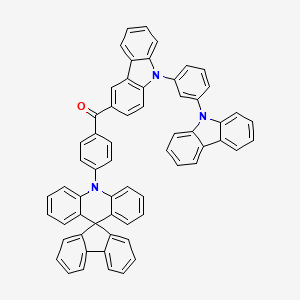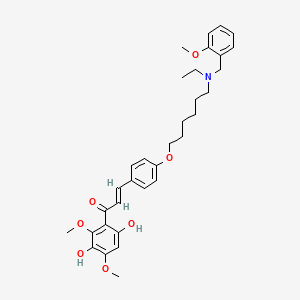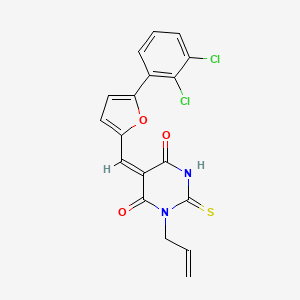
2|A,6|A,15|A-Trihydroxy-ent-kaur-16-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “2” is a hypothetical chemical compound used for illustrative purposes in various scientific contexts. It is often employed to demonstrate chemical principles, reaction mechanisms, and synthetic strategies in educational settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of compound “2” can be achieved through multiple synthetic routes, depending on the desired functional groups and molecular structure. One common method involves the reaction of a primary alcohol with a strong oxidizing agent, such as potassium permanganate, to form an aldehyde intermediate. This intermediate can then undergo further oxidation to yield compound “2”.
Industrial Production Methods
In an industrial setting, compound “2” can be produced through the catalytic oxidation of hydrocarbons. This process typically involves the use of a metal catalyst, such as platinum or palladium, under high temperature and pressure conditions. The reaction is carefully controlled to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Compound “2” undergoes a variety of chemical reactions, including:
Oxidation: Compound “2” can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form primary alcohols.
Substitution: Compound “2” can participate in nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Halogenated derivatives of compound “2”.
Wissenschaftliche Forschungsanwendungen
Compound “2” has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic strategies.
Biology: Employed in biochemical assays to investigate enzyme activity and metabolic pathways.
Medicine: Utilized in drug development as a precursor for synthesizing pharmacologically active compounds.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of compound “2” involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in a biochemical context, compound “2” may act as a substrate for an enzyme, undergoing a catalytic transformation that results in the formation of a product. The molecular pathways involved in these interactions can be elucidated through techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compound “3”: Similar in structure but contains an additional functional group that alters its reactivity.
Compound “4”: Shares a similar backbone but differs in the position of substituents.
Uniqueness
Compound “2” is unique due to its specific functional groups and molecular structure, which confer distinct chemical properties and reactivity. Its versatility in undergoing various chemical reactions makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C20H32O3 |
|---|---|
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
(1S,3R,4R,7R,9S,10S,13S,15S)-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,15-triol |
InChI |
InChI=1S/C20H32O3/c1-11-12-5-6-15-19(4)9-13(21)8-18(2,3)16(19)14(22)10-20(15,7-12)17(11)23/h12-17,21-23H,1,5-10H2,2-4H3/t12-,13+,14+,15-,16+,17-,19-,20-/m0/s1 |
InChI-Schlüssel |
OUDUFOYDAUOXPD-TUBGJQBHSA-N |
Isomerische SMILES |
C[C@@]12C[C@@H](CC([C@H]1[C@@H](C[C@]34[C@H]2CC[C@@H](C3)C(=C)[C@@H]4O)O)(C)C)O |
Kanonische SMILES |
CC1(CC(CC2(C1C(CC34C2CCC(C3)C(=C)C4O)O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


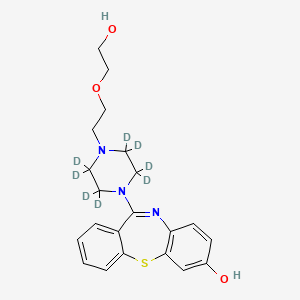
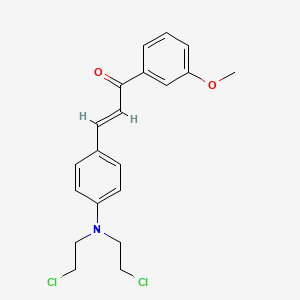
![2-[[2-[4-[(3-fluorobenzoyl)amino]anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-N-methylthiophene-3-carboxamide](/img/structure/B12412754.png)
